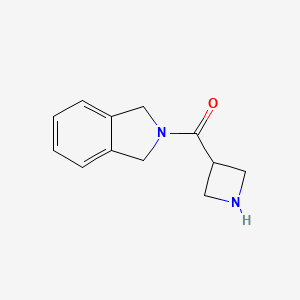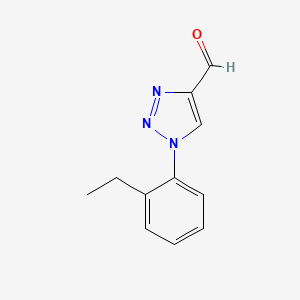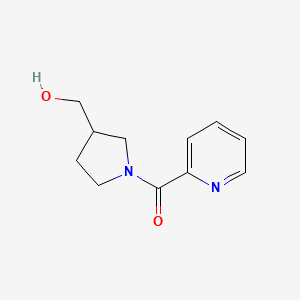![molecular formula C12H13ClFNO2 B1467246 [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol CAS No. 1281212-31-4](/img/structure/B1467246.png)
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol
概要
説明
The compound “[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is attached to a benzoyl group, which has chlorine and fluorine substituents .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, followed by the attachment of the benzoyl group . The benzoyl group could be formed separately and then attached to the pyrrolidine ring. The exact synthesis process would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring would contribute to the three-dimensionality of the molecule . The presence of the chlorine and fluorine atoms could also influence the molecule’s properties, as these atoms are highly electronegative .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the specific conditions. The pyrrolidine ring could potentially undergo reactions at the nitrogen atom or at the carbon atoms . The benzoyl group could also be reactive, particularly at the carbon atom attached to the oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar benzoyl group and the nonpolar pyrrolidine ring could affect its solubility . The chlorine and fluorine atoms could also influence its properties .科学的研究の応用
Anticonvulsant Agents
- Novel derivatives involving similar structural motifs have been synthesized and evaluated for their anticonvulsant activities, showcasing significant potency in models like the maximal electroshock (MES) test, indicating potential applications in developing treatments for epilepsy (Malik & Khan, 2014).
Agrochemical and Medicinal Compounds
- Reactions involving chlorinated pyrrolidin-2-ones have led to the synthesis of 5-methoxylated 3-pyrrolin-2-ones, which serve as useful intermediates for preparing agrochemicals or medicinal compounds, highlighting the versatility of pyrrolidine derivatives in chemical synthesis (Ghelfi et al., 2003).
Structural and Photophysical Analysis
- Detailed structural characterization and analysis of compounds bearing fluorobenzo[d]isoxazolyl and pyrrolidinyl groups have been conducted, offering insights into their molecular stability, conformation, and potential for antiproliferative activity based on Hirshfeld surface analysis and solid-state intermolecular interactions (Prasad et al., 2018).
Organometallic Chemistry
- Synthesis of novel pincer Pd(II) and Ni(II) complexes derived from diphenylprolinol, highlighting applications in catalysis, including the oligomerization of ethylene, and showcasing the utility of pyrrolidine derivatives in developing complex organometallic frameworks with potential industrial and synthetic applications (Niu et al., 2010).
作用機序
Target of Action
The primary targets of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol are yet to be identified. The compound’s interaction with its targets is a crucial aspect of its mechanism of action. Understanding these interactions can provide insights into the compound’s therapeutic potential and possible side effects .
Mode of Action
The mode of action of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol involves its interaction with its targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are currently under investigation .
Biochemical Pathways
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol may affect various biochemical pathways. The downstream effects of these pathway alterations can have significant impacts on cellular function and overall organism health .
Pharmacokinetics
The pharmacokinetics of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol, including its absorption, distribution, metabolism, and excretion (ADME) properties, play a crucial role in its bioavailability. Understanding these properties can help optimize dosage and administration methods .
Result of Action
The molecular and cellular effects of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol’s action are dependent on its mode of action and the biochemical pathways it affects. These effects can range from changes in gene expression to alterations in cellular metabolism .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its interactions with its targets .
Understanding these aspects is crucial for assessing the compound’s therapeutic potential and safety profile .
Safety and Hazards
将来の方向性
The future directions for research on this compound could include further studies to determine its properties and potential uses. This could involve testing its reactivity under various conditions, studying its interactions with other molecules, and exploring potential applications in fields such as medicine or materials science .
特性
IUPAC Name |
(2-chloro-6-fluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO2/c13-9-2-1-3-10(14)11(9)12(17)15-5-4-8(6-15)7-16/h1-3,8,16H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYIPMGQNFZULZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)C(=O)C2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467164.png)


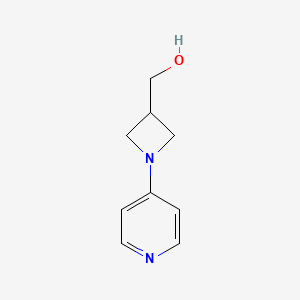
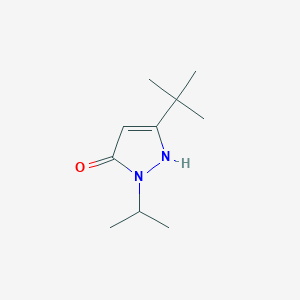
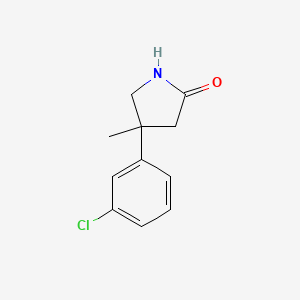

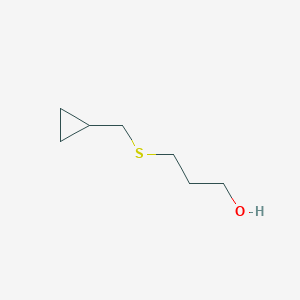
![1-[(3-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467174.png)

